Oleoyl Ethyl Amide, also known as N-ethyloctadec-9-enimidate, is a fatty acid amide derived from oleic acid and ethylamine. This compound has garnered attention due to its biological activity as an agonist for peroxisome proliferator-activated receptor alpha, which plays a crucial role in lipid metabolism and energy homeostasis. Oleoyl Ethyl Amide is primarily synthesized for research purposes and has potential applications in pharmacology and nutrition.
Oleoyl Ethyl Amide is synthesized from oleic acid, a monounsaturated fatty acid commonly found in various natural oils, including olive oil. The synthesis involves a reaction with ethylamine under specific conditions to form the amide linkage. The compound can also be produced endogenously in the body, particularly in the small intestine following food intake.
Oleoyl Ethyl Amide belongs to the class of fatty acid amides. These compounds are characterized by the presence of an amide functional group (-C(=O)N-) attached to a fatty acid chain. Fatty acid amides are recognized for their diverse biological roles and potential therapeutic applications.
The synthesis of Oleoyl Ethyl Amide typically involves the reaction of oleic acid with ethylamine. This process can be facilitated by activating oleic acid using coupling reagents such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine. The reaction generally occurs under mild conditions at room temperature, allowing for the formation of the desired amide bond without excessive heat that could lead to side reactions .
Oleoyl Ethyl Amide has a long hydrocarbon chain (comprising 18 carbon atoms) with a double bond located at the ninth position from the carboxylic end. The molecular formula is , and it features an amide functional group connecting the oleic acid moiety with ethylamine.
This structure indicates both hydrophobic characteristics due to the long carbon chain and polar characteristics from the amide group.
Oleoyl Ethyl Amide can undergo several chemical reactions:
Oleoyl Ethyl Amide acts primarily as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α). This receptor is involved in regulating lipid metabolism and energy balance within cells.
Oleoyl Ethyl Amide (OEtA, N-Ethyloleamide) is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for hydrolyzing endocannabinoids like anandamide (AEA) and related fatty acid amides. OEtA inhibits FAAH with an IC50 of 5.25 nM in rat brain homogenates, demonstrating high biochemical efficacy [2]. FAAH degradation terminates endocannabinoid signaling; thus, OEtA prolongs the activity of endogenous substrates by preventing their breakdown. This mechanism elevates levels of AEA, oleoylethanolamide (OEA), and 2-arachidonoylglycerol (2-AG) in neural and peripheral tissues [1] [2].
In the bladder, FAAH is highly expressed in the mucosa and urothelium. OEtA-mediated FAAH inhibition increases endocannabinoid tone, which modulates sensory signaling and reduces overactivity. Chronic OEtA administration (0.3 mg/kg, subcutaneous) in rats significantly elevated key urodynamic parameters, including micturition intervals, bladder capacity, and threshold pressure, by 16–19% compared to controls [3] [7]. Spinal FAAH inhibition also normalizes bladder overactivity induced by prostaglandin E2 (PGE2), indicating central nervous system involvement [4] [7].
Table 1: FAAH Inhibition by OEtA in Preclinical Models
Parameter | Effect of OEtA | Experimental Context |
---|---|---|
FAAH IC50 | 5.25 nM | Rat brain homogenates |
Bladder capacity increase | +17% vs. controls | Sprague-Dawley rats (in vivo) |
2-AG/AEA elevation | Significant increase in CNS/peripheral tissues | FAAH substrate accumulation |
OEtA’s effects are partially mediated through indirect modulation of cannabinoid receptors CB1 and CB2. Although OEtA itself shows negligible binding affinity for CB1 or CB2 receptors [2], it potentiates endocannabinoid signaling by elevating endogenous ligands like AEA and 2-AG. These ligands activate CB1/CB2 receptors, which are co-expressed with FAAH in the bladder urothelium [3] [7].
In rat models of bladder overactivity, intravesical OEtA administration (10 mg/L) increased threshold pressure by 21%. This effect was abolished by CB2 antagonist SR144528 and partially attenuated by CB1 antagonist rimonabant, confirming CB2’s dominant role in bladder sensory functions [7]. CB2 activation suppresses afferent signaling and inflammation, while CB1 influences threshold pressure regulation. Thus, OEtA’s FAAH inhibition indirectly fine-tunes cannabinoid receptor activity, offering a therapeutic pathway for overactive bladder without direct receptor activation [3] [7].
OEtA modulates intracellular signaling cascades, notably the phosphorylation of MAPK in bladder mucosa. Intravesical administration of OEtA in rats increased phosphorylated MAPK expression, implicating this pathway in sensory neuron plasticity and inflammatory responses [3]. MAPK activation regulates transcriptional changes in sensory neurons, potentially altering the expression of neurotransmitters (e.g., calcitonin gene-related peptide, CGRP) or receptors involved in bladder mechanosensation [3] [4].
Chronic OEtA treatment also enhances detrusor muscle sensitivity to cholinergic agonists like carbachol, suggesting MAPK-dependent neuronal sensitization. However, no changes in CGRP or vesicular acetylcholine transporter (VAChT) levels were observed, indicating pathway specificity [3].
Structurally analogous to oleoylethanolamide (OEA), OEtA may interact with non-cannabinoid GPCRs, such as GPR119. OEA is a validated GPR119 agonist that regulates appetite and glucose metabolism [6]. Though direct evidence for OEtA-GPR119 binding is limited, its oleic acid backbone suggests potential activity at this receptor. GPR119 activation stimulates incretin secretion and modulates metabolic pathways, expanding OEtA’s therapeutic relevance beyond neurology [6].
Additionally, OEtA may influence receptors in the "extended endocannabinoid system" (e.g., GPR55, PPAR-α). For example, OEA activates PPAR-α to promote lipid metabolism [6], but OEtA’s role here remains unexplored.
Table 2: Key Receptors Modulated by OEtA or Its Substrates
Receptor | Ligand | Biological Role | OEtA’s Influence |
---|---|---|---|
CB2 | AEA, 2-AG | Anti-inflammatory, sensory modulation | Indirect activation via FAAH inhibition |
GPR119 | OEA (structural analog) | Metabolic regulation, incretin release | Theoretical (structural similarity) |
PPAR-α | OEA | Lipid metabolism, anti-inflammation | Not confirmed for OEtA |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7